molecular formula C10H6F2S B14122120 3-(2,2-difluoroethenyl)-1-benzothiophene

3-(2,2-difluoroethenyl)-1-benzothiophene

Cat. No.: B14122120
M. Wt: 196.22 g/mol
InChI Key: DDKLKKYLIGZDIN-UHFFFAOYSA-N
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Description

3-(2,2-difluoroethenyl)-1-benzothiophene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core with a difluoroethenyl group attached, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethenyl)-1-benzothiophene typically involves the introduction of the difluoroethenyl group to the benzothiophene core. One common method is through the reaction of benzothiophene with a difluoroethenylating agent under specific conditions. For instance, the use of difluoromethylation reagents has been explored for this purpose .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethenyl)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the difluoroethenyl group.

    Substitution: The compound can undergo substitution reactions, where the difluoroethenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethenyl-substituted benzothiophene oxides, while substitution reactions can produce a variety of functionalized benzothiophene derivatives.

Scientific Research Applications

3-(2,2-difluoroethenyl)-1-benzothiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethenyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,2-difluoroethenyl)-1-benzothiophene include:

Uniqueness

What sets this compound apart is its benzothiophene core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C10H6F2S

Molecular Weight

196.22 g/mol

IUPAC Name

3-(2,2-difluoroethenyl)-1-benzothiophene

InChI

InChI=1S/C10H6F2S/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6H

InChI Key

DDKLKKYLIGZDIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=C(F)F

Origin of Product

United States

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